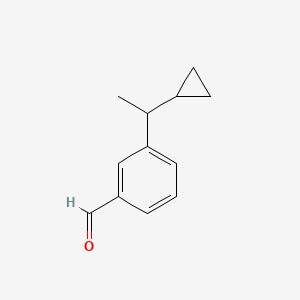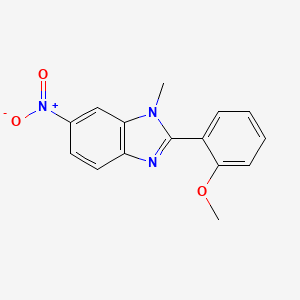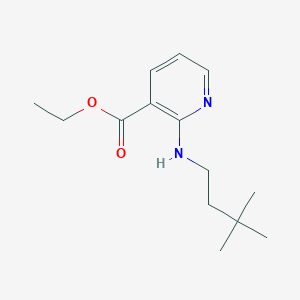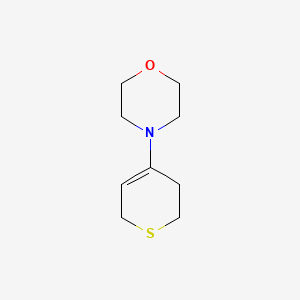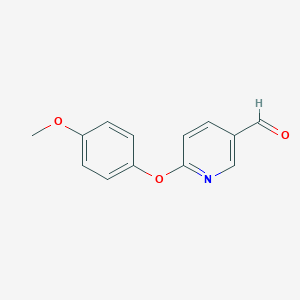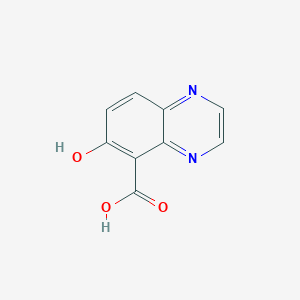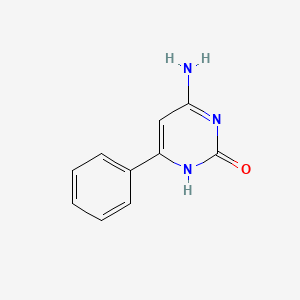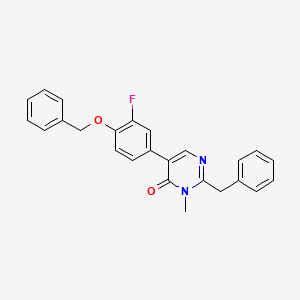
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with a 3,4-dichlorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with an appropriate aldehyde to form an intermediate, which is then cyclized to yield the quinazoline core. The imidazole ring is subsequently introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the imidazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to alterations in cellular pathways and biological processes. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine
- 2-(3,4-Dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline exhibits unique properties due to the specific positioning of the imidazole ring and the quinazoline core. This structural arrangement influences its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development.
特性
分子式 |
C17H10Cl2N4 |
|---|---|
分子量 |
341.2 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-6-imidazol-1-ylquinazoline |
InChI |
InChI=1S/C17H10Cl2N4/c18-14-3-1-11(8-15(14)19)17-21-9-12-7-13(2-4-16(12)22-17)23-6-5-20-10-23/h1-10H |
InChIキー |
ZVCMSEYJZWOUBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


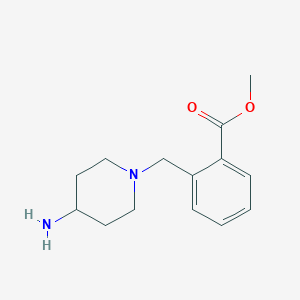
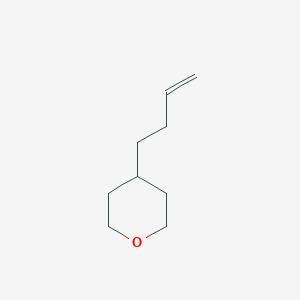
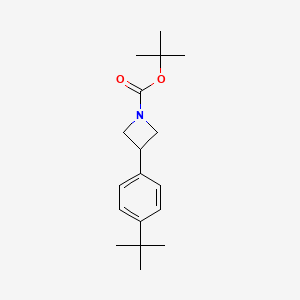
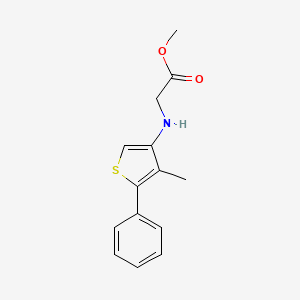
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
